Cas no 895641-86-8 (N-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinolin-4-amine)

N-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinolin-4-amine is a quinoline-based compound featuring a 4-chlorobenzenesulfonyl group and a benzylamine substituent. Its structural complexity, including dimethoxy groups at the 6- and 7-positions, suggests potential utility in medicinal chemistry, particularly as an intermediate for kinase inhibitors or antimicrobial agents. The sulfonyl moiety enhances electrophilicity, facilitating interactions with biological targets, while the benzylamine group may improve solubility and binding affinity. The compound's well-defined synthetic route allows for consistent purity and scalability, making it suitable for research applications in drug discovery. Its stability under standard storage conditions further supports its use in experimental settings.
N-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinolin-4-amine structure
895641-86-8 structure
Product Name:N-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinolin-4-amine
CAS No:895641-86-8
MF:C24H21ClN2O4S
MW:468.952543973923
CID:6208757
PubChem ID:18560453
Update Time:2025-08-05

N-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinolin-4-amine
    • N-BENZYL-N-{3-[(4-CHLOROPHENYL)SULFONYL]-6,7-DIMETHOXY-4-QUINOLYL}AMINE
    • AKOS001859021
    • N-benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-amine
    • N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine
    • 895641-86-8
    • F1609-0778
    • Inchi: 1S/C24H21ClN2O4S/c1-30-21-12-19-20(13-22(21)31-2)26-15-23(24(19)27-14-16-6-4-3-5-7-16)32(28,29)18-10-8-17(25)9-11-18/h3-13,15H,14H2,1-2H3,(H,26,27)
    • InChI Key: UTOKLSOGMYBNPV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(C1=CN=C2C=C(C(=CC2=C1NCC1C=CC=CC=1)OC)OC)(=O)=O

Computed Properties

  • Exact Mass: 468.0910560g/mol
  • Monoisotopic Mass: 468.0910560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 85.9Ų

N-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinolin-4-amine Pricemore >>

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Additional information on N-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinolin-4-amine

Comprehensive Overview of N-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinolin-4-amine (CAS No. 895641-86-8)

N-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinolin-4-amine (CAS No. 895641-86-8) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the quinoline derivatives family, which is known for its diverse biological activities. The presence of a benzyl group, a chlorobenzenesulfonyl moiety, and dimethoxy substitutions on the quinoline core makes it a promising candidate for further exploration in drug discovery and development.

In recent years, the scientific community has shown growing interest in quinoline-based compounds, particularly those with sulfonyl and methoxy functional groups, due to their potential therapeutic properties. Researchers are actively investigating the role of such compounds in modulating various biological pathways, including enzyme inhibition and receptor binding. The compound N-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinolin-4-amine is no exception, with preliminary studies suggesting its relevance in targeting specific cellular mechanisms.

One of the key advantages of this compound lies in its structural versatility. The 4-chlorobenzenesulfonyl group enhances its solubility and stability, while the 6,7-dimethoxy substitutions contribute to its electronic properties, potentially influencing its interaction with biological targets. The benzylamine moiety further adds to its pharmacological profile, making it a subject of interest for medicinal chemists aiming to design novel therapeutics.

The synthesis of N-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinolin-4-amine involves multi-step organic reactions, including sulfonylation and amination processes. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to characterize its purity and structural integrity. These methods ensure that the compound meets the stringent quality standards required for research and development purposes.

Given the increasing demand for small-molecule inhibitors and biologically active compounds, N-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinolin-4-amine has emerged as a valuable tool in chemical biology. Its potential applications span across various fields, including oncology, neurology, and infectious diseases. For instance, researchers are exploring its efficacy in inhibiting specific kinases or modulating immune responses, which could pave the way for new treatment strategies.

From a commercial perspective, the compound is available through specialized chemical suppliers catering to academic and industrial research laboratories. Its CAS No. 895641-86-8 serves as a unique identifier, facilitating easy procurement and regulatory compliance. As the demand for custom synthesis and high-purity compounds grows, this molecule is expected to remain a focal point in the chemical and pharmaceutical industries.

In conclusion, N-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinolin-4-amine represents a compelling example of how structural modifications can yield compounds with significant scientific and therapeutic potential. Its unique combination of functional groups and promising biological activities make it a subject of ongoing research, with future studies likely to uncover additional applications and mechanisms of action. For researchers and chemists, this compound offers a versatile platform for innovation in drug design and development.

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